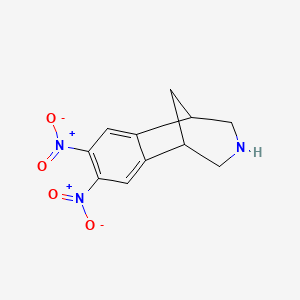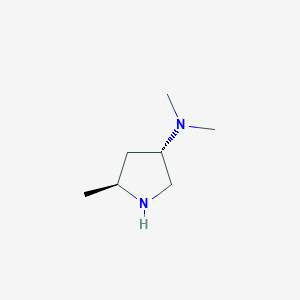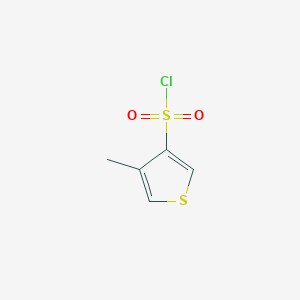
Methyl 2-(2-bromo-4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromo-4-chlorophenoxy)acetate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety through a methyl ester linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-bromo-4-chlorophenoxy)-, methyl ester typically involves the esterification of 2-(2-bromo-4-chlorophenoxy)acetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-bromo-4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Hydrolysis: The major products are 2-(2-bromo-4-chlorophenoxy)acetic acid and methanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(2-bromo-4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(2-bromo-4-chlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to interact with various biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of a methyl ester.
Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid structures but different substituents on the phenyl ring.
Uniqueness
Methyl 2-(2-bromo-4-chlorophenoxy)acetate is unique due to the combination of bromine and chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H8BrClO3 |
|---|---|
Peso molecular |
279.51 g/mol |
Nombre IUPAC |
methyl 2-(2-bromo-4-chlorophenoxy)acetate |
InChI |
InChI=1S/C9H8BrClO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3 |
Clave InChI |
IUNGZYAGGYMMEL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=C(C=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-{[(1,1-Dimethylethyl)oxy]methyl}-5-(1-methylethyl)-4-isoxazolyl]methanol](/img/structure/B8717013.png)
![4-(3-bromo-4-fluorophenyl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B8717021.png)





![[(2-Phenylethyl)amino]acetonitrile](/img/structure/B8717064.png)


![1-(2-(Piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B8717077.png)


